molecular formula C7H6ClNO3 B2365352 Methyl 2-chloro-6-hydroxynicotinate CAS No. 1805670-73-8

Methyl 2-chloro-6-hydroxynicotinate

Cat. No. B2365352
M. Wt: 187.58
InChI Key: NZQFWBKMHDTZNM-UHFFFAOYSA-N
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Description

Methyl 2-chloro-6-hydroxynicotinate (MCHN) is a chemical compound that belongs to the class of chlorinated nicotinates. It is widely used in scientific research due to its unique properties, including its ability to inhibit the growth of cancer cells and its potential therapeutic applications.

Scientific Research Applications

Intra- and Intermolecular Proton Transfer

  • Proton Transfer Dynamics : Methyl 2-hydroxynicotinate (a closely related compound to Methyl 2-chloro-6-hydroxynicotinate) exhibits unique spectral characteristics due to intra- and intermolecular proton transfer dynamics (Balamurali & Dogra, 2004).

Synthesis and Derivatives

  • Derivative Synthesis : Research into synthesizing aza analogues of enviroxime from 6-hydroxynicotinic acid (a related compound) provides insights into the chemical manipulation and potential applications of such derivatives (Kelley, McLean, Davis, & Crouch, 1990).

Hydroxylation and Biotransformation

  • Biotransformation for Chemical Derivatives : The study by Tinschert et al. (2000) demonstrates the use of bacterial species for the regioselective hydroxylation of nicotinic acid derivatives, including Methyl 2-chloro-6-hydroxynicotinate, for the production of various hydroxylated heterocyclic carboxylic acids (Tinschert, Tschech, Heinzmann, & Kiener, 2000).

Magnetic Properties in Coordination Chemistry

  • Magnetic Properties from Coordination : Research on the coordination of 6-methyl-2-oxonicotinate (a derivative of Methyl 2-chloro-6-hydroxynicotinate) to 3d-metal ions provides insights into the derived magnetic properties, indicating potential applications in materials science (Razquin-Bobillo et al., 2022).

Antibacterial Applications

  • Antibacterial Activity : Transition metal complexes of 2-Hydroxy-6-methylnicotinic acid, which is structurally similar to Methyl 2-chloro-6-hydroxynicotinate, have been studied for their antibacterial properties against various bacteria, suggesting potential biomedical applications (Verma & Bhojak, 2018).

properties

IUPAC Name

methyl 2-chloro-6-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3/c1-12-7(11)4-2-3-5(10)9-6(4)8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZQFWBKMHDTZNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-chloro-6-hydroxynicotinate

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